molecular formula C13H19N B2450470 (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine CAS No. 2248200-43-1

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine

Cat. No. B2450470
CAS RN: 2248200-43-1
M. Wt: 189.302
InChI Key: MNQSAWWYUYQWAM-JTQLQIEISA-N
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Description

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine, also known as 2R-TNAP, is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the family of amines that are used as intermediates in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine involves its interaction with the dopamine D3 receptor, which leads to the modulation of dopamine signaling in the brain. This modulation has been reported to have therapeutic effects in various neurological disorders, including Parkinson's disease and drug addiction. Furthermore, this compound has also been reported to modulate the activity of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its interaction with the dopamine D3 receptor and the sigma-1 receptor. The modulation of dopamine signaling by this compound has been reported to have therapeutic effects in Parkinson's disease and drug addiction. Furthermore, the modulation of the sigma-1 receptor by this compound has been reported to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in lab experiments include its high enantiomeric purity, which ensures reproducibility and accuracy of results. In addition, this compound has been reported to exhibit high affinity and selectivity towards the dopamine D3 receptor and the sigma-1 receptor, which make it a valuable tool in drug discovery and development. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

The potential applications of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine in drug discovery and development are vast and include the design of ligands for various receptors, including the dopamine D3 receptor and the sigma-1 receptor. Moreover, the neuroprotective effects of this compound make it a promising candidate for the treatment of neurodegenerative disorders, including Alzheimer's disease and Huntington's disease. Further research is needed to explore the full potential of this compound in these and other areas of drug discovery and development.
In conclusion, this compound is a chiral amine that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its high enantiomeric purity, high affinity and selectivity towards the dopamine D3 receptor and the sigma-1 receptor, and neuroprotective effects make it a valuable tool in lab experiments and a promising candidate for the treatment of various neurological disorders. Further research is needed to explore the full potential of this compound in these and other areas of drug discovery and development.

Synthesis Methods

The synthesis of (2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine can be achieved through several methods, including the reduction of 2-nitrotetralin, which is followed by reductive amination with propanal. Another method involves the use of chiral auxiliary, which is followed by the reduction of the nitro group and the removal of the auxiliary. Both methods have been reported to yield high enantiomeric purity of this compound.

Scientific Research Applications

(2R)-2-(5,6,7,8-Tetrahydronaphthalen-2-yl)propan-1-amine has been extensively studied in the field of drug discovery and development, particularly in the design of ligands for various receptors. It has been reported to exhibit high affinity and selectivity towards the dopamine D3 receptor, which is involved in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. In addition, this compound has also been studied as a potential ligand for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning.

properties

IUPAC Name

(2R)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h6-8,10H,2-5,9,14H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQSAWWYUYQWAM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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